Ambient-Condition Hole Mobility in Single-Crystalline Microribbons vs. Pentacene and 2-Halopentacenes
Single-crystalline microribbons of DCP fabricated by physical vapor transport (PVT) deliver a hole mobility of up to 9.0 cm² V⁻¹ s⁻¹ under ambient conditions [1]. This value exceeds the untreated pentacene single-crystal mobility of 2.3 cm² V⁻¹ s⁻¹ [2] and the best 2-halopentacene crystal mobility of 5.0 cm² V⁻¹ s⁻¹ [2], though it remains below pentacene’s surface-treated maximum of ~40 cm² V⁻¹ s⁻¹. In thin-film format, DCP shows a lower mobility of 0.20 cm² V⁻¹ s⁻¹ with a threshold voltage of –2.0 V [3].
| Evidence Dimension | Field-effect hole mobility (μ_h) |
|---|---|
| Target Compound Data | 9.0 cm² V⁻¹ s⁻¹ (PVT microribbons); 0.20 cm² V⁻¹ s⁻¹ (thin film) |
| Comparator Or Baseline | Pentacene: 2.3 cm² V⁻¹ s⁻¹ (untreated single crystal), ~40 cm² V⁻¹ s⁻¹ (surface-treated); 2-halopentacenes: 5.0 cm² V⁻¹ s⁻¹ (best crystal) |
| Quantified Difference | DCP microribbons: 3.9× vs. untreated pentacene; 1.8× vs. 2-halopentacenes; DCP thin-film: ~11.5× lower than untreated pentacene |
| Conditions | OFET devices in ambient air; PVT-grown microribbons vs. solution-grown thin films vs. literature single-crystal values |
Why This Matters
DCP achieves one of the highest ambient-condition mobilities among pentacene derivatives without surface treatment, but the stark morphology dependence means procurement must specify crystal type.
- [1] M. Wang, J. Li, G. Zhao, Q. Wu, Y. Huang, W. Hu, X. Gao, H. Li, D. Zhu, 'High-Performance Organic Field-Effect Transistors Based on Single and Large-Area Aligned Crystalline Microribbons of 6,13-Dichloropentacene,' Adv. Mater., 2013, 25, 2229–2233. View Source
- [2] T. Kim, J. Park, S. Park, et al., 'The synthesis of 2-halopentacenes and their charge transport properties,' Tetrahedron, 2015, 71, 1668–1673. View Source
- [3] J. Li, M. Wang, S. Ren, X. Gao, W. Hong, H. Li, D. Zhu, 'High performance organic thin film transistor based on pentacene derivative: 6,13-dichloropentacene,' J. Mater. Chem., 2012, 22, 10496–10500. View Source
